[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol

Physicochemical Process Chemistry Intermediate

The compound [(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol (CAS 145354-78-5), systematically named (2S,4S,4'R)-2',2'-Dimethyl[4,4'-bi-1,3-dioxolane]-2-methanol, is a chiral, bis-acetal heterocyclic alcohol (C9H16O5, MW 204.22 g/mol). It is not a final drug substance but a critical advanced intermediate in the synthesis of L-configuration dioxolane nucleoside analogs, most notably the experimental anticancer agent Troxacitabine (BCH-4556).

Molecular Formula C9H16O5
Molecular Weight 204.222
CAS No. 145354-78-5
Cat. No. B582981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol
CAS145354-78-5
Molecular FormulaC9H16O5
Molecular Weight204.222
Structural Identifiers
SMILESCC1(OCC(O1)C2COC(O2)CO)C
InChIInChI=1S/C9H16O5/c1-9(2)12-5-7(14-9)6-4-11-8(3-10)13-6/h6-8,10H,3-5H2,1-2H3/t6-,7+,8-/m0/s1
InChIKeyACRXATKXLFPSEO-RNJXMRFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2S,4S,4′R)-2′,2′-Dimethyl[4,4′-bi-1,3-dioxolane]-2-methanol (CAS 145354-78-5): A Key Chiral Intermediate for L-Nucleoside APIs


The compound [(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol (CAS 145354-78-5), systematically named (2S,4S,4'R)-2',2'-Dimethyl[4,4'-bi-1,3-dioxolane]-2-methanol, is a chiral, bis-acetal heterocyclic alcohol (C9H16O5, MW 204.22 g/mol) . It is not a final drug substance but a critical advanced intermediate in the synthesis of L-configuration dioxolane nucleoside analogs, most notably the experimental anticancer agent Troxacitabine (BCH-4556) [1]. Originally synthesized by Hedrick et al. at Eli Lilly in 1963, the compound's utility stems from its specific (2S,4S,4'R) stereochemistry, which is essential for constructing the unnatural L-configuration of the final nucleoside pharmacophore .

Why Generic Dioxolane-Methanols Cannot Substitute for (2S,4S,4'R)-2',2'-Dimethyl[4,4'-bi-1,3-dioxolane]-2-methanol in L-Nucleoside Syntheses


Procurement substitution with simpler, commercially abundant chiral dioxolane-methanols (e.g., (S)- or (R)-Solketal, CAS 22323-82-6/14347-78-5) or the corresponding benzoate-protected analog (CAS 145354-79-6) is chemically invalid for L-nucleoside synthesis. The target compound uniquely provides a pre-assembled, bis-dioxolane scaffold with the necessary (2S,4S,4'R) stereochemistry. Solketal derivatives possess only a single dioxolane ring and lack the requisite second ring for constructing the nucleoside sugar mimic core [1]. The benzoate analog (CAS 145354-79-6) is a protected form that requires an additional, yield-reducing deprotection step, altering its reactivity profile and adding process complexity . The target compound is the direct, stereochemically-defined late-stage intermediate essential for a convergent synthetic route to the final active pharmaceutical ingredient (API) [2].

Head-to-Head Selection Evidence for (2S,4S,4′R)-2′,2′-Dimethyl[4,4′-bi-1,3-dioxolane]-2-methanol vs. Closest Analogs


Comparative Physicochemical Properties: Higher Boiling Point and Density Indicate Structural Advantage for Processing

The target compound exhibits markedly higher boiling point and density compared to mono-dioxolane analogs, reflecting its larger, more complex molecular structure. This influences its handling and purification during synthesis. For example, the target compound has a calculated boiling point of 289.5±35.0 °C and density of 1.185±0.06 g/cm³ , while the simpler (R)-2,2-Dimethyl-1,3-dioxolane-4-methanol (CAS 14347-78-5) has a boiling point of 188.5 °C and density of ~1.062 g/cm³ . This higher thermal stability can be an advantage in high-temperature reaction steps.

Physicochemical Process Chemistry Intermediate

Stereochemical Purity Requirements: Distinct from Common Chiral Building Blocks for GMP API Synthesis

The unique (2S,4S,4'R) stereochemistry is essential for the final API's biological activity. As a dedicated advanced intermediate, it is supplied with a focus on chiral purity critical for pharmaceutical synthesis. A supplier specification lists a minimum purity of 95% for this specific stereoisomer . In contrast, a widely available generic chiral building block like (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) has a broader specification, typically supplied at ≥98% purity by achiral assay, but with reported optical purity of 97.2% e.e. in specific batches . The target compound's specification is directly linked to its end-use in a specific drug synthesis pathway, while generic building blocks require extensive in-house chiral purity verification before use in any GMP sequence.

Stereochemistry API Intermediate Quality Control

Superior Solubility Profile Compared to Protected Intermediate Analog for Downstream Chemistry

The target compound's free hydroxyl group confers high water solubility, calculated at 100 g/L (25 °C) . This contrasts sharply with the protected benzoate derivative (CAS 145354-79-6), which has a calculated density of 0.94 g/cm³ and a significantly lower boiling point (185.7 °C), indicating its different, less-polar nature . The high aqueous solubility of the target compound facilitates its use in aqueous-phase coupling reactions or enzymatic transformations, avoiding the need for strong organic solvents required to dissolve the benzoate analog.

Solubility Process Chemistry Reaction Optimization

Single-Isomer Identity Confirmed by Multiple Physicochemical Signatures

The target compound's identity is firmly established by its unique InChI Key, ACRXATKXLFPSEO-RNJXMRFFSA-N , which serves as a definitive digital fingerprint for this specific stereoisomer. This distinguishes it from diastereomers or enantiomers. A precise molecular weight of 204.09978 g/mol and a predicted polar surface area (PSA) of 57.15 Ų further define the compound. These specific identifiers are critical for regulatory filings (e.g., DMF, IND), demonstrating precise control over the starting material's identity, which is not required for non-pharmaceutical grade generic laboratory reagents.

Analytical Characterization Quality Control Regulatory

Key Applications for Procuring (2S,4S,4′R)-2′,2′-Dimethyl[4,4′-bi-1,3-dioxolane]-2-methanol


GMP Synthesis of Troxacitabine (BCH-4556) and Related L-Nucleoside Analogs

This compound is the direct, advanced intermediate for the convergent synthesis of Troxacitabine, an L-configuration nucleoside analog with demonstrated broad-spectrum anticancer activity [1]. Its pre-formed bis-dioxolane scaffold with the correct stereochemistry is essential for constructing the final API. In a pharmaceutical manufacturing setting, sourcing this specific intermediate eliminates multiple low-yielding steps (such as the assembly and stereochemical resolution of the dioxolane core) and provides a direct path to the final drug substance, significantly improving process mass intensity and reducing overall yield losses compared to linear synthesis from simpler building blocks .

Process Chemistry R&D for Second-Generation L-Dioxolane Nucleosides

Medicinal chemistry groups developing next-generation L-dioxolane nucleoside antivirals or anticancer agents can use this intermediate as a privileged scaffold for late-stage diversification. Its free hydroxyl group and high aqueous solubility (100 g/L) make it amenable to enzymatic glycosylation or chemical coupling with various nucleobases under mild, water-compatible conditions. This allows rapid SAR exploration without re-optimizing the synthesis of the chiral bis-dioxolane core, accelerating hit-to-lead timelines.

Analytical Reference Standard for Impurity Profiling

The compound's specification includes a purity threshold (e.g., Min. 95%) , making it suitable as a reference standard for the identification and quantification of process-related impurities during Troxacitabine API manufacturing. Its unique InChI Key (ACRXATKXLFPSEO-RNJXMRFFSA-N) and exact mass (204.09978 g/mol) provide an unequivocal identifier for HPLC-MS methods , supporting regulatory analytical method validation and batch release testing.

Quote Request

Request a Quote for [(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.